5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid
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Overview
Description
5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid: is a heterocyclic compound with the molecular formula C8H8N2O2 . It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are interesting due to their structural properties, including tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-propyn-1-one with hydrazine hydrate, followed by carboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds . It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in modulating biological pathways. It has shown promise in the development of new therapeutic agents for various diseases .
Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives are explored for their potential as corrosion inhibitors and in the fabrication of organic semiconductors .
Mechanism of Action
The mechanism of action of 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.
5-Methyl-2H-pyrazole-3-carboxylic acid: Another pyrazole derivative with similar structural features.
Uniqueness: 5-Methyl-2-prop-2-ynyl-pyrazole-3-carboxylic acid is unique due to its prop-2-ynyl substituent, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-methyl-2-prop-2-ynylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h1,5H,4H2,2H3,(H,11,12) |
InChI Key |
NZSPNWGGZXLLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC#C |
Origin of Product |
United States |
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